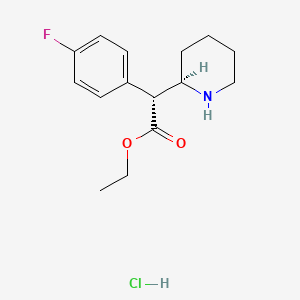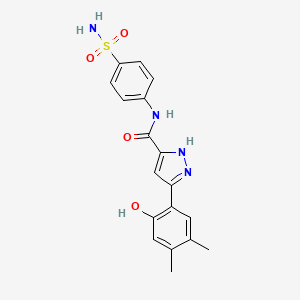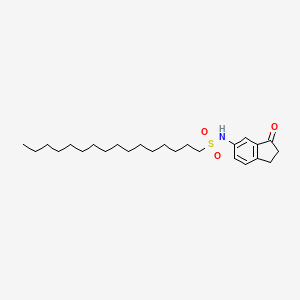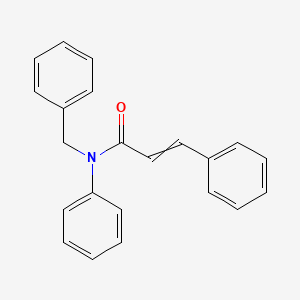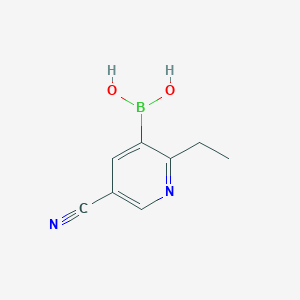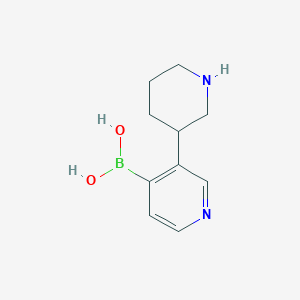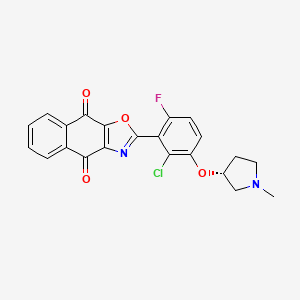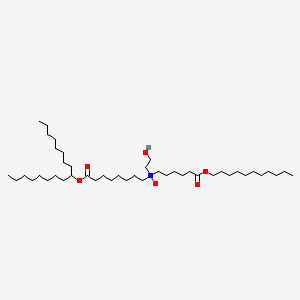
SM-102 N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SM-102 N-oxide is a synthetic amino lipid derivative, known for its role as a potential impurity in commercial preparations of SM-102. The compound is characterized by its chemical formula ( \text{C}{44}\text{H}{87}\text{NO}_6 ) and a molecular weight of 726.2 g/mol . This compound is primarily used in the field of lipid-based drug delivery systems, particularly in the formulation of lipid nanoparticles for mRNA-based vaccines .
Méthodes De Préparation
The synthesis of SM-102 N-oxide involves a series of chemical reactions starting from the parent compound SM-102. The final step in the preparation of SM-102 involves an alkylation reaction where a secondary amine is combined with a lipid bromo ester The preparation of this compound likely follows a similar synthetic route, with additional steps to introduce the N-oxide functional group
Analyse Des Réactions Chimiques
SM-102 N-oxide undergoes various types of chemical reactions, including:
Oxidation: The introduction of the N-oxide functional group itself is an oxidation reaction.
Reduction: this compound can be reduced back to its parent compound, SM-102, under specific conditions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
SM-102 N-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid oxidation and reduction reactions.
Biology: Plays a role in the development of lipid nanoparticles for drug delivery, particularly in mRNA-based vaccines.
Medicine: Utilized in the formulation of lipid nanoparticles for the delivery of therapeutic agents, including mRNA vaccines.
Industry: Employed in the production of lipid-based drug delivery systems and as a potential impurity marker in quality control processes
Mécanisme D'action
The mechanism of action of SM-102 N-oxide involves its role as a component of lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA into cells by protecting the mRNA from degradation and promoting its uptake by cells. The N-oxide functional group may influence the overall charge and stability of the lipid nanoparticle, thereby affecting its interaction with cellular membranes and endosomal escape .
Comparaison Avec Des Composés Similaires
SM-102 N-oxide can be compared with other similar compounds, such as:
SM-102: The parent compound, which lacks the N-oxide functional group.
ALC-0315: Another ionizable lipid used in lipid nanoparticle formulations.
Distearoylphosphatidylcholine: A phospholipid used in lipid nanoparticle formulations.
DMG-PEG 2000: A PEGylated lipid used to stabilize lipid nanoparticles.
The uniqueness of this compound lies in its N-oxide functional group, which may impart different chemical and physical properties compared to its parent compound and other similar lipids.
Propriétés
Formule moléculaire |
C44H87NO6 |
|---|---|
Poids moléculaire |
726.2 g/mol |
Nom IUPAC |
8-heptadecan-9-yloxy-N-(2-hydroxyethyl)-8-oxo-N-(6-oxo-6-undecoxyhexyl)octan-1-amine oxide |
InChI |
InChI=1S/C44H87NO6/c1-4-7-10-13-16-17-18-24-32-41-50-43(47)35-29-25-31-38-45(49,39-40-46)37-30-23-19-22-28-36-44(48)51-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |
Clé InChI |
YNUITBCJKUWYSR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)CCCCC[N+](CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)(CCO)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


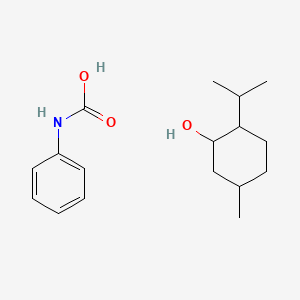



![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)
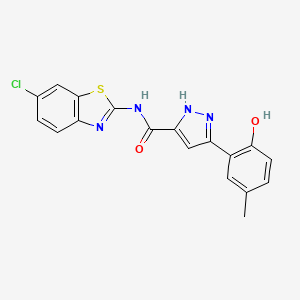
![7-[(7-Methoxy-3,7-dimethyl-2,5-octadienyl)oxy]-2H-](/img/structure/B14080149.png)
